N-(3-Indolylacetyl)-L-valine

Auxin Metabolism Enzyme Specificity IAA Conjugate Hydrolysis

This IAA-valine conjugate offers unmatched specificity as the exclusive in vitro substrate for the GST-ILL2 hydrolase, enabling dissection of ILL2-mediated auxin homeostasis without cross-reactivity from ILR1 or IAR3. Its slow-release hydrolysis kinetics provide sustained, low-level free IAA delivery—ideal for long-term tissue culture protocols where balancing callus proliferation and organogenesis is critical. As a native auxin conjugate, it serves as an essential, chromatographically distinct analytical standard (monoisotopic mass 274.13174) for targeted metabolomics quantification of the IAA-amino acid pool. Choose IAA-Val when experimental precision in auxin signaling dynamics cannot be compromised by promiscuous substrates.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 57105-42-7
Cat. No. B1583827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Indolylacetyl)-L-valine
CAS57105-42-7
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1
InChIKeyAZEGJHGXTSUPPG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Indolylacetyl)-L-valine (CAS 57105-42-7): A Selective IAA Conjugate for Plant Auxin Research and Controlled-Release Studies


N-(3-Indolylacetyl)-L-valine, also known as indole-3-acetyl-L-valine (IAA-Val), is an indoleacetic acid amide conjugate formed by the condensation of indole-3-acetic acid (IAA) with L-valine [1]. It is a member of the IAA-amino acid conjugate class, which functions in plants as a stable, transportable storage form of the phytohormone auxin, allowing for the controlled release of free IAA via enzymatic hydrolysis [2].

Why IAA-Valine (CAS 57105-42-7) Cannot Be Substituted by Other IAA-Amino Acid Conjugates in Critical Research Applications


IAA-amino acid conjugates are not functionally interchangeable; their biological activity, enzyme specificity, and release kinetics are dictated by the specific amino acid moiety [1]. While some conjugates like IAA-alanine act as potent, fast-acting auxin sources, others like IAA-valine exhibit distinct, slower-release profiles and selective hydrolysis, making them uniquely suited for experiments requiring controlled, long-term auxin delivery or the study of specific hydrolase enzymes like ILL2 [2]. Substituting one conjugate for another without understanding these quantitative differences can lead to misinterpretation of auxin signaling dynamics and metabolic pathway contributions.

Quantitative Evidence for the Differentiated Selection of N-(3-Indolylacetyl)-L-valine (CAS 57105-42-7)


IAA-Valine is a Selective Substrate Exclusively Hydrolyzed by the ILL2 Hydrolase Isoform

In a head-to-head in vitro analysis of 19 IAA-amino acid conjugates against four purified Arabidopsis hydrolases (GST-ILR1, GST-IAR3, GST-ILL1, and GST-ILL2), IAA-Valine was uniquely and exclusively hydrolyzed by GST-ILL2 with a specific activity of 96 ± 17 nmol IAA released/min/mg. All other three hydrolases showed negligible activity (<1 nmol/min/mg) towards this conjugate [1]. This stark contrast in enzyme specificity is not observed for conjugates like IAA-Alanine, which is cleaved by all four hydrolases, or IAA-Phenylalanine, which is a preferred substrate for ILR1.

Auxin Metabolism Enzyme Specificity IAA Conjugate Hydrolysis

IAA-Valine Exhibits Significantly Lower Auxin Bioactivity in Root Elongation Assays Compared to Other IAA-Conjugates

In a standardized 8-day Arabidopsis seedling root elongation assay, IAA-Valine at a concentration of 40 μM inhibited root growth by less than 50% compared to unsupplemented controls. This classifies IAA-Valine as an 'inactive' conjugate in this context. In contrast, a panel of other conjugates, including IAA-Alanine, -Leucine, -Glutamine, -Glycine, -Methionine, -Serine, -Threonine, and -Tyrosine, were classified as 'bioactive,' each inhibiting root elongation by more than 50% under identical conditions [1].

Auxin Bioassay Root Growth Inhibition Structure-Activity Relationship

IAA-Valine Supports Plant Tissue Growth Without Suppressing Organogenesis, a Unique Morphogenic Profile

In plant tissue culture experiments, indoleacetyl derivatives of valine, leucine, aspartic acid, threonine, phenylalanine, and proline were found to support callus tissue growth without inhibiting organogenesis. This is in direct contrast to indoleacetyl-L-alanine, which supports vigorous callus growth but strongly inhibits the formation of organs [1]. This indicates a qualitative difference in the morphogenic outcomes driven by different IAA-amino acid conjugates.

Plant Tissue Culture Organogenesis Callus Growth

Key Research and Industrial Applications for N-(3-Indolylacetyl)-L-valine (CAS 57105-42-7)


Selective Probe for the Functional Characterization of the ILL2 Auxin-Conjugate Hydrolase

Due to its exclusive hydrolysis by the GST-ILL2 enzyme in vitro, IAA-Valine serves as an ideal, highly specific substrate for studying the enzymatic activity, regulation, and physiological role of the ILL2 hydrolase in plant auxin homeostasis [1]. This allows researchers to dissect ILL2-specific functions without the confounding activity from other hydrolases like ILR1 or IAR3, which would be active if using a promiscuous substrate like IAA-Alanine [1].

Long-Term, Controlled-Release Auxin Source for Plant Tissue Culture and Developmental Studies

The demonstrated low bioactivity in acute root elongation assays, coupled with its ability to support tissue growth without inhibiting organogenesis, makes IAA-Valine an advantageous choice for experiments requiring a sustained, low-level supply of free IAA over extended periods [1][2]. This is particularly valuable in long-term plant tissue culture protocols where a balance between callus proliferation and subsequent organ formation is critical [2].

Reference Standard for Auxin Metabolite Profiling and Mass Spectrometry

Given its role as a native IAA conjugate in plants, IAA-Valine is an essential analytical standard for targeted metabolomics studies aimed at quantifying the IAA-amino acid conjugate pool. Its unique mass and chromatographic properties, as defined by its monoisotopic mass of 274.13174244 g/mol and established LC-MS/MS parameters, enable its accurate identification and quantification in complex plant extracts, which is crucial for understanding auxin metabolism and flux [3].

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